molecular formula C11H20N2O3 B1374829 Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate CAS No. 1422496-61-4

Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate

Cat. No.: B1374829
CAS No.: 1422496-61-4
M. Wt: 228.29 g/mol
InChI Key: XRGGCKIYCRHBHJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate is a chemical compound with the molecular formula C11H20N2O3. It is known for its unique spirocyclic structure, which includes an oxazolidine ring fused to a piperidine ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor. One common method involves the use of tert-butyl chloroformate and a spirocyclic amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazolidinones, while reduction can yield amines. Substitution reactions can produce a variety of carbamate derivatives .

Scientific Research Applications

Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The presence of both oxazolidine and piperidine rings makes it a versatile scaffold for the development of new compounds with potential therapeutic applications .

Properties

IUPAC Name

tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-8-4-12-5-11(8)6-15-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGGCKIYCRHBHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC12COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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